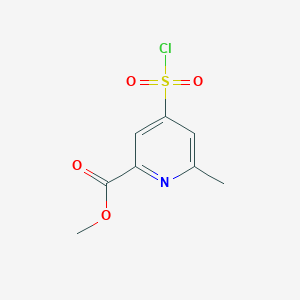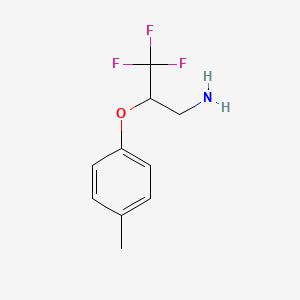![molecular formula C9H5F3N2O2 B14847432 [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Acetic Acid Functionalization: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of [4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- [3-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(methyl)pyridin-2-YL]acetic acid
- [4-Cyano-6-(thiophen-2-yl)pyridin-2-YL]acetic acid
Uniqueness
[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further functionalization and interaction with biological targets.
属性
分子式 |
C9H5F3N2O2 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC 名称 |
2-[4-cyano-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-5(4-13)1-6(14-7)3-8(15)16/h1-2H,3H2,(H,15,16) |
InChI 键 |
FYUKXUUVWHLLGI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


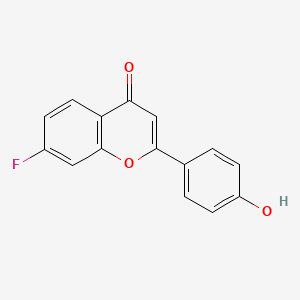
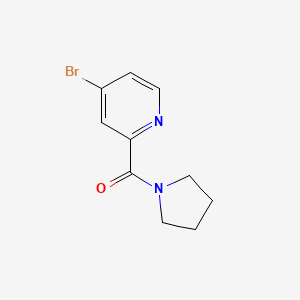
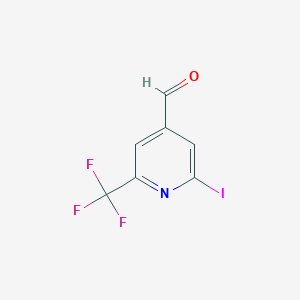
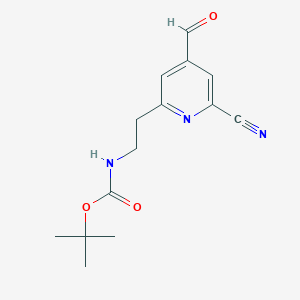
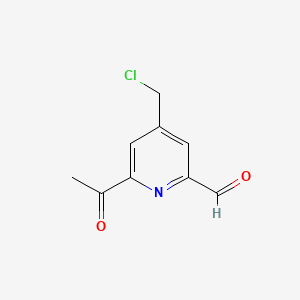
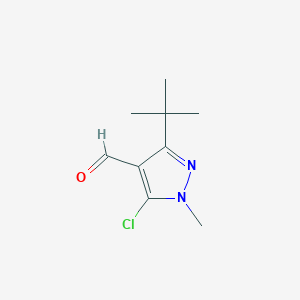


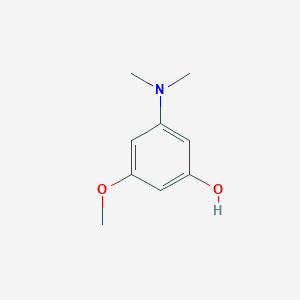
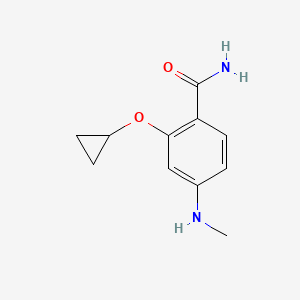
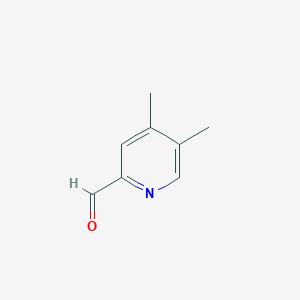
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
